![molecular formula C17H13NO2 B11854955 1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol CAS No. 894-96-2](/img/structure/B11854955.png)
1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol is a chemical compound known for its unique structure and properties It is a Schiff base derived from the condensation of 4-hydroxybenzaldehyde and 2-hydroxy-1-naphthaldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol typically involves the condensation reaction between 4-hydroxybenzaldehyde and 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in an ethanol solution with a catalytic amount of acid, such as hydrochloric acid, to facilitate the formation of the Schiff base.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Ethers or esters, depending on the substituent introduced.
Scientific Research Applications
1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of sensors and materials for detecting metal ions, such as aluminum ions.
Mechanism of Action
The mechanism of action of 1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol involves its ability to form complexes with metal ions. The compound’s hydroxyl and imine groups can coordinate with metal ions, leading to the formation of stable complexes. These interactions are crucial for its applications in sensing and catalysis.
Comparison with Similar Compounds
1-[(2-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol: Similar structure but with the hydroxyl group in a different position.
1-[(3,5-Dichloro-phenylimino)-methyl]-naphthalen-2-ol: Contains chloro substituents, which can alter its reactivity and properties.
Uniqueness: 1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol is unique due to its specific hydroxyl and imine group positions, which influence its coordination chemistry and biological activities. Its ability to selectively detect and adsorb aluminum ions highlights its potential in environmental and industrial applications .
Properties
CAS No. |
894-96-2 |
|---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
1-[(4-hydroxyphenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H13NO2/c19-14-8-6-13(7-9-14)18-11-16-15-4-2-1-3-12(15)5-10-17(16)20/h1-11,19-20H |
InChI Key |
KPLUVIWNJYXFQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)O)O |
solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


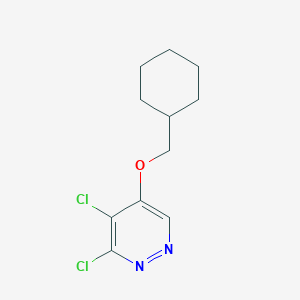

![7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione](/img/structure/B11854879.png)
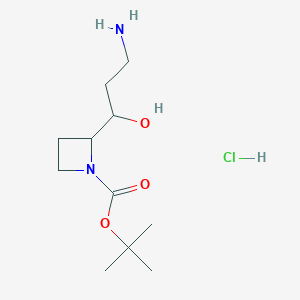

![4-(Naphthalen-1-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B11854903.png)
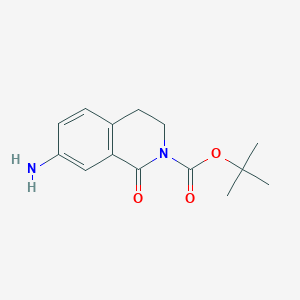
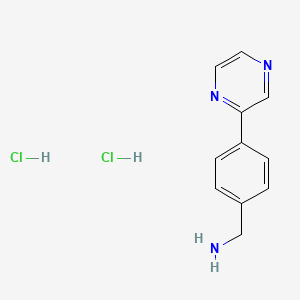
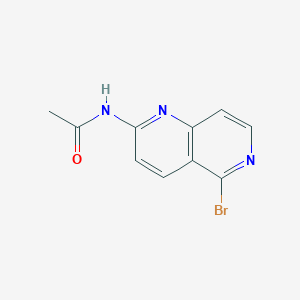
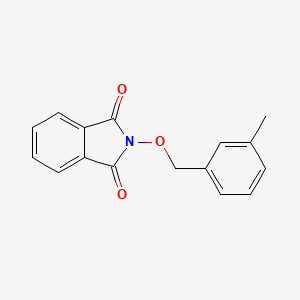
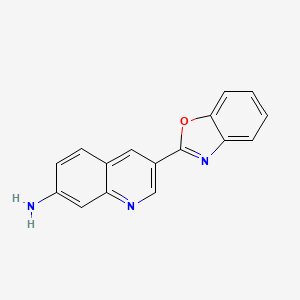

![tert-Butyl 2-isopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11854947.png)

